molecular formula C12H10ClF3N2O2 B2469026 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide CAS No. 1008654-00-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide

Cat. No.: B2469026
CAS No.: 1008654-00-9
M. Wt: 306.67
InChI Key: YWZJHHBYMUBOES-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a benzene ring, along with a prolinamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry .

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable prolinamide derivative under specific reaction conditions. The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c13-7-2-1-6(12(14,15)16)5-9(7)18-11(20)8-3-4-10(19)17-8/h1-2,5,8H,3-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJHHBYMUBOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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